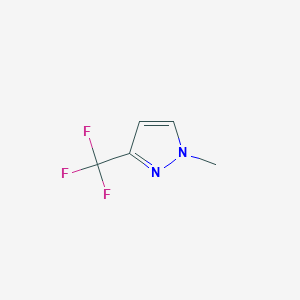

1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Beschreibung

Significance of Fluorinated Pyrazoles in Contemporary Organic and Medicinal Chemistry

Fluorinated pyrazoles represent a privileged class of heterocyclic compounds that have garnered exponential interest in modern science. acs.orgnih.govsci-hub.se Their unique chemical properties, imparted by the presence of fluorine atoms, have made them indispensable in a wide array of scientific fields, including medicinal chemistry, drug discovery, agrochemistry, and materials science. acs.orgnih.govresearchgate.netresearchgate.net The introduction of fluorine or trifluoromethyl (CF3) groups into the pyrazole (B372694) ring can significantly modulate the molecule's physicochemical and biological characteristics. researchgate.netresearchgate.net

The strategic incorporation of fluorine can enhance metabolic stability, binding affinity to biological targets, and membrane permeability of organic molecules. researchgate.net Specifically, the trifluoromethyl group is a common feature in numerous pharmacologically active compounds. researchgate.net This has led to the development of fluorinated pyrazoles with a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antiviral properties. globalresearchonline.netmdpi.com For instance, certain fluorinated pyrazoles have been identified as potent inhibitors of HIV-1 infection. researchgate.net

In the realm of agrochemicals, fluorinated pyrazoles are integral to the formulation of modern pesticides. mdpi.comhep.com.cn Their high efficacy has resulted in the commercialization of several successful fungicides and herbicides, underscoring their importance in crop protection. researchgate.nethep.com.cn The popularity of these compounds has surged, with a significant portion of research on the topic being published in recent years, highlighting the expanding role and potential of this chemical scaffold. acs.orgnih.govsci-hub.se

Overview of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole as a Key Heterocyclic Scaffold

Among the diverse family of fluorinated pyrazoles, this compound stands out as a crucial heterocyclic scaffold. acs.orgresearchgate.netenamine.net It serves as a fundamental building block for the synthesis of more complex molecules with significant applications in both the pharmaceutical and agrochemical industries. thieme-connect.com The specific arrangement of the methyl group at the N1 position and the trifluoromethyl group at the C3 position of the pyrazole ring provides a unique template for chemical elaboration.

This compound is a key intermediate in the production of a variety of functionalized derivatives. acs.orgenamine.net For example, its hydroxylated form, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is a vital precursor in the synthesis of herbicides such as pyroxasulfone. google.comkaiwochemical.com Furthermore, the carboxamide derivative, this compound-4-carboxamide, is a known environmental transformation product of the commercial fungicide Penthiopyrad, demonstrating the scaffold's direct relevance to established agrochemical products. hep.com.cnnih.gov The versatility and importance of this compound make it a high-value intermediate for developing new bioactive compounds. acs.orgresearchgate.net

Below is a table summarizing the key properties of this compound and a related derivative.

| Property | This compound | This compound-4-carbaldehyde |

| Molecular Formula | C5H5F3N2 | C6H5F3N2O |

| Molecular Weight | 152.10 g/mol | 178.11 g/mol |

| CAS Number | 154471-65-5 | 128225-66-1 |

| IUPAC Name | This compound | 1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |

Data sourced from PubChem compound summaries. nih.govnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSLINQSJFALSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381661 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154471-65-5 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of the 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Core

The construction of the this compound framework is a critical challenge, with control of regioselectivity being a primary objective. Synthetic chemists have developed both direct, one-step methods and more controlled, multi-step protocols to achieve this.

A practical and high-yielding method for synthesizing this compound involves a one-step cyclization procedure. enamine.netresearchgate.netacs.org This approach typically starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), which is reacted with methyl hydrazine (B178648). thieme-connect.com This reaction, however, produces a regioisomeric mixture of this compound and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. enamine.netresearchgate.netacs.org The separation of these isomers is a crucial subsequent step, which has been successfully elaborated based on the analysis of their boiling point versus pressure diagrams. enamine.netresearchgate.netacs.org This direct approach is scalable and provides significant access to the desired pyrazole (B372694) core. thieme-connect.com

Another one-pot strategy involves the use of in situ generated nitrile imines which react with mercaptoacetaldehyde, serving as an acetylene surrogate. organic-chemistry.org This process proceeds through a (3+3)-annulation followed by dehydration and ring contraction to yield 1-aryl-3-trifluoromethylpyrazoles in high yields under mild conditions. organic-chemistry.org

Table 1: One-Step Cyclization Approaches

| Starting Material | Reagent | Key Feature | Outcome |

|---|---|---|---|

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methyl hydrazine hydrochloride | Direct cyclization | Regioisomeric mixture of this compound and 1-methyl-5-(trifluoromethyl)-1H-pyrazole enamine.netthieme-connect.com |

| Hydrazonoyl halide (for nitrile imine generation) | Mercaptoacetaldehyde | (3+3)-annulation and ring contraction | High yield synthesis of 1-aryl-3-trifluoromethylpyrazoles organic-chemistry.org |

To achieve greater regioselectivity, multi-step protocols have been developed. One such method involves a two-step, one-pot procedure where trifluoromethylated ynones react with aryl or alkyl hydrazines in the presence of an acid catalyst to form corresponding hydrazones. researchgate.net These intermediates are then smoothly converted into 3-CF3-pyrazoles upon treatment with a base. researchgate.net

A similar strategy has been employed starting with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, which are first reacted with arylhydrazones. core.ac.uk This is followed by a deprotective hydrolysis step to yield the 1,3-isomers (1-phenyl-3-trifluoromethyl-1H-pyrazoles) regioselectively. core.ac.uk This contrasts with the direct cyclocondensation with phenylhydrazine, which typically yields the 1,5-isomer. core.ac.uk Furthermore, the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a related and useful intermediate, is achieved through the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine, often in a two-stage process involving different temperature and pH conditions. chemicalbook.comgoogle.comepo.org

A distinct multi-step approach utilizes the trifluoromethylation and cyclization of α,β-alkynic hydrazones. This method employs a hypervalent iodine reagent and proceeds under mild, transition-metal-free conditions to efficiently produce 3-trifluoromethylpyrazoles. nih.gov

Table 2: Multi-Step Synthetic Protocols

| Starting Material | Key Intermediates | Key Transformation | Product |

|---|---|---|---|

| Trifluoromethylated ynone | Hydrazone | Base-mediated cyclization | 3-CF3-pyrazoles researchgate.net |

| 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-one | Enaminone intermediate | Reaction with arylhydrazone, followed by acid hydrolysis | 1-Phenyl-3-trifluoromethyl-1H-pyrazoles core.ac.uk |

| α,β-Alkynic hydrazone | N/A | Trifluoromethylation/cyclization with a hypervalent iodine reagent | 3-Trifluoromethylpyrazoles nih.gov |

Flow chemistry has emerged as a powerful tool for the synthesis and functionalization of pyrazole cores. researchgate.net The synthesis of this compound can be scaled up using flow processes. thieme-connect.com More significantly, flow reactors are particularly advantageous for subsequent functionalization steps, such as lithiation. enamine.netresearchgate.netacs.org By controlling the concentration and residence time in the flow reactor, issues like precipitation can be avoided during the lithiation of the pyrazole core before trapping the resulting organolithium species with various electrophiles in batch. thieme-connect.com This "in flow/for batch" approach enables the synthesis of a diverse set of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles. enamine.netacs.org

Functionalization and Derivatization of this compound

Once the pyrazole core is synthesized, its derivatization is crucial for creating building blocks for medicinal and agrochemical applications. enamine.netresearchgate.net Key strategies include activating C-H bonds for metalation and introducing halogens for subsequent cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edu In the context of pyrazoles, lithiation using organolithium reagents like n-butyllithium (n-BuLi) is a common method for C-H activation. researchgate.net For 1-phenyl-3-methyl-5-trifluoromethylpyrazole, lithiation occurs predominantly at the ortho position of the phenyl group. oup.com This directing effect is attributed to the coordination of the lithium atom with the pyrazole's 2-nitrogen or the 5-trifluoromethyl group. oup.com

This lithiation strategy has been effectively utilized in flow reactors to synthesize a variety of derivatives of this compound. enamine.netacs.org After lithiation in flow, the resulting anion is trapped with electrophiles to introduce functional groups such as aldehydes, carboxylic acids, boron pinacolates, and sulfonyl chlorides. enamine.netresearchgate.netacs.org The use of sterically hindered metal-amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), is also a known technique for the directed metalation of various heteroarenes. harvard.eduresearchgate.net

Halogenation provides a versatile handle for further synthetic transformations. The bromination of this compound can be performed under mild conditions using N-bromosuccinimide (NBS). enamine.netresearchgate.netacs.org This reaction cleanly affords the 4-bromopyrazole derivative. thieme-connect.com This bromo-substituted pyrazole is a valuable intermediate that can be further elaborated through halogen-metal exchange (e.g., Br-Li exchange) followed by quenching with an electrophile, or through direct ortho-lithiation strategies. thieme-connect.com Direct C-H halogenation using N-halosuccinimides (NXS, where X = Cl, Br, I) is a general and effective metal-free protocol for introducing halogens onto the pyrazole ring at room temperature. beilstein-archives.org

Table 3: Functionalization Reactions

| Reaction Type | Reagent(s) | Position of Functionalization | Significance |

|---|---|---|---|

| Lithiation / DoM | n-BuLi, TMPLi | Position 5 (on pyrazole) or ortho (on N-aryl substituent) acs.orgoup.com | Enables introduction of various electrophiles (aldehydes, acids, boronic esters) enamine.netresearchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | Position 4 thieme-connect.com | Creates a versatile intermediate for further reactions like Br-Li exchange thieme-connect.com |

Introduction of Sulfonyl Chloride Moieties

The introduction of a sulfonyl chloride group onto the this compound scaffold is a key transformation for the synthesis of sulfonamides and other sulfur-containing derivatives. A notable method for achieving this is through a lithiation-sulfonylation sequence. This approach takes advantage of the acidic proton at the C5 position of the pyrazole ring.

The synthesis of this compound-5-sulfonyl chloride can be achieved by treating the starting pyrazole with a strong base, such as n-butyllithium (n-BuLi), to generate a lithiated intermediate. This intermediate is then quenched with sulfuryl chloride (SO₂Cl₂) to afford the desired sulfonyl chloride. mdpi.comnih.gov The use of flow chemistry has been reported to be an efficient strategy for this transformation, allowing for precise control over reaction conditions and improved safety. mdpi.comnih.gov

Key Transformation:

| Starting Material | Reagents | Product |

| This compound | 1. n-BuLi 2. SO₂Cl₂ | This compound-5-sulfonyl chloride |

Synthesis of Carbaldehyde and Carboxylic Acid Derivatives

Carbaldehyde and carboxylic acid derivatives of this compound are versatile intermediates for the synthesis of a wide array of more complex molecules.

Carbaldehyde Synthesis: The Vilsmeier-Haack reaction is a widely employed method for the introduction of a formyl group at the C4 position of the pyrazole ring. chim.itthieme.de This reaction typically involves the treatment of a suitable precursor, such as a hydrazone, with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). chim.itthieme.de For the synthesis of this compound-4-carbaldehyde, the corresponding hydrazone of 1,1,1-trifluoroacetone can be subjected to the Vilsmeier-Haack conditions. chim.it

Another synthetic approach involves a bromine-lithium exchange reaction. Starting from 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, treatment with n-butyllithium at low temperatures generates a lithiated species at the C4 position. This intermediate can then be quenched with an electrophilic formylating agent, such as DMF, to yield the desired carbaldehyde. mdpi.comnih.gov

Carboxylic Acid Synthesis: The corresponding carboxylic acid, this compound-4-carboxylic acid, can be readily prepared by the oxidation of the 4-carbaldehyde derivative. thieme.de Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can be employed for this transformation. A cleaner oxidation technique involves the use of hydrogen peroxide.

Alternatively, the carboxylic acid can be obtained through the hydrolysis of its corresponding ester derivative. For instance, ethyl this compound-4-carboxylate can be hydrolyzed under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. mdpi.com

Synthetic Overview:

| Derivative | Synthetic Method | Starting Material | Key Reagents |

| Carbaldehyde | Vilsmeier-Haack | Hydrazone of 1,1,1-trifluoroacetone | POCl₃, DMF |

| Carbaldehyde | Br-Li Exchange | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | n-BuLi, DMF |

| Carboxylic Acid | Oxidation | This compound-4-carbaldehyde | KMnO₄ or H₂O₂ |

| Carboxylic Acid | Hydrolysis | Ethyl this compound-4-carboxylate | NaOH, H₂O |

Formation of Boronic Acid Derivatives

Boronic acid derivatives of this compound are valuable reagents in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.

The synthesis of [1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid typically proceeds through a boronic acid pinacol (B44631) ester intermediate. This intermediate, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole, can be prepared from 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. mdpi.comnih.gov The synthesis involves a lithium-halogen exchange reaction with n-butyllithium to generate the 4-lithiated pyrazole, which is then treated with a borate ester, such as triisopropyl borate, followed by the addition of pinacol. researchgate.net

The free boronic acid can be obtained by the hydrolysis of the pinacol ester under acidic conditions, for example, by treatment with an aqueous solution of a strong acid like hydrochloric acid. nih.gov

General Synthetic Scheme:

| Starting Material | Reagents | Intermediate | Final Product |

| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 1. n-BuLi 2. Triisopropyl borate 3. Pinacol | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid |

Carbonitrile Derivatives

The introduction of a carbonitrile (cyano) group onto the pyrazole ring provides a versatile functional handle that can be further transformed into other functionalities such as carboxylic acids, amides, or amines.

One of the most common methods for the synthesis of aryl and heteroaryl nitriles is the Sandmeyer reaction. nih.govorganic-chemistry.org This reaction involves the diazotization of an amino group to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) cyanide catalyst. nih.govorganic-chemistry.org Therefore, this compound-4-carbonitrile could be synthesized from 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole via this classical transformation.

Another established method for the introduction of a nitrile group is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl or heteroaryl halide with a copper(I) cyanide. epo.org Thus, 4-bromo- or 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole could serve as a precursor for the synthesis of the corresponding 4-carbonitrile derivative.

More recent developments in C-H functionalization have also provided routes to heteroaromatic nitriles. Direct cyanation of the pyrazole ring at the C4 position could be achieved using a copper catalyst and an appropriate oxidant in the presence of a cyanide source. epo.org

Plausible Synthetic Routes:

| Method | Starting Material | Key Reagents | Product |

| Sandmeyer Reaction | 4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 1. NaNO₂, HCl 2. CuCN | This compound-4-carbonitrile |

| Rosenmund-von Braun | 4-Halo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | CuCN | This compound-4-carbonitrile |

Preparation of Pyrazole Carboxamide Derivatives

Pyrazole carboxamides are a class of compounds that have garnered significant interest in medicinal and agrochemical research. mdpi.com The synthesis of this compound-4-carboxamide derivatives is most commonly achieved through the coupling of the corresponding carboxylic acid with a primary or secondary amine.

This transformation is typically facilitated by the use of a peptide coupling reagent to activate the carboxylic acid. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). nih.gov The reaction is generally carried out in an inert solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), and in the presence of a non-nucleophilic base, for instance, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Current time information in Pasuruan, ID. The resulting acyl chloride can then react readily with the desired amine to form the amide bond.

General Amide Coupling Reaction:

| Starting Material | Amine | Coupling Reagents | Product |

| This compound-4-carboxylic acid | R¹R²NH | EDC, HOBt, TEA | N,N-Disubstituted-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide |

| This compound-4-carboxylic acid | RNH₂ | 1. SOCl₂ 2. RNH₂ | N-Substituted-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide |

Synthesis of Pyrazole Oxime Ether Derivatives

Pyrazole oxime ethers are another class of derivatives with potential biological activities. Their synthesis typically starts from the corresponding pyrazole carbaldehyde.

The first step involves the formation of the oxime from this compound-4-carbaldehyde. This is achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide or sodium acetate, in a suitable solvent like ethanol. researchgate.net

The subsequent step is the O-alkylation of the oxime to form the desired oxime ether. This is an O-alkylation reaction where the oxime is treated with an alkylating agent, such as an alkyl halide (e.g., benzyl bromide or methyl iodide), in the presence of a base like cesium carbonate or sodium hydride, in a polar aprotic solvent such as acetonitrile or DMF.

Synthetic Pathway:

| Starting Material | Reagents (Step 1) | Intermediate | Reagents (Step 2) | Final Product |

| This compound-4-carbaldehyde | NH₂OH·HCl, KOH, EtOH | This compound-4-carbaldehyde oxime | R-X, Cs₂CO₃, ACN | This compound-4-carbaldehyde O-alkyl oxime |

Preparation of N-Trifluoromethylated Pyrazole Analogs

The introduction of a trifluoromethyl group onto a nitrogen atom of the pyrazole ring can significantly influence the physicochemical and biological properties of the resulting molecule. A recently developed method for the synthesis of N-trifluoromethyl pyrazoles involves the use of transiently generated trifluoromethylhydrazine.

This method begins with a protected form of trifluoromethylhydrazine, such as di-Boc protected trifluoromethylhydrazine. In situ deprotection of this precursor, typically under acidic conditions (e.g., using HCl in dioxane), generates the unstable trifluoromethylhydrazine hydrochloride salt. This transiently generated species is then immediately trapped by a 1,3-dicarbonyl compound or a related substrate in a cyclocondensation reaction to form the N-trifluoromethylated pyrazole ring.

The choice of solvent and acid for the cyclization step is crucial to minimize the formation of des-CF₃ side products, which can arise from the instability of the trifluoromethylhydrazine intermediate. Dichloromethane has been identified as a suitable solvent in combination with a strong acid. This one-pot procedure allows for the synthesis of a diverse range of N-trifluoromethyl pyrazoles with various substitution patterns on the pyrazole ring.

Key Reaction:

| 1,3-Dicarbonyl Compound | Trifluoromethylhydrazine Source | Conditions | Product |

| R¹-CO-CH₂-CO-R² | Di-Boc trifluoromethylhydrazine | 1. HCl/dioxane 2. DCM | 1-Trifluoromethyl-3,5-disubstituted-1H-pyrazole |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl and pyrazole (B372694) ring protons. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the N-methyl group (N-CH₃) protons would appear as a singlet, generally in the upfield region of the spectrum. The chemical shift for these protons is influenced by the electron-withdrawing nature of the pyrazole ring and the trifluoromethyl group.

The two protons on the pyrazole ring, H4 and H5, would present as distinct signals. The H4 proton is anticipated to be a doublet, and the H5 proton, being adjacent to the carbon bearing the trifluoromethyl group, may also appear as a doublet or a more complex multiplet depending on the coupling with the fluorine atoms. The electron-withdrawing trifluoromethyl group is expected to deshield the adjacent H5 proton, causing it to resonate at a lower field compared to the H4 proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | 3.8 - 4.0 | Singlet | N/A |

| H4 | 6.4 - 6.6 | Doublet | ~2-3 |

| H5 | 7.3 - 7.5 | Doublet or Quartet | ~2-3 (H-H), ~1-2 (H-F) |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific instrumentation used.

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbon, the two pyrazole ring carbons (C4 and C5), and the carbon of the trifluoromethyl group. The carbon atom of the trifluoromethyl group (CF₃) will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The C3 carbon, directly attached to the CF₃ group, will also show a quartet with a smaller coupling constant. The chemical shifts of the pyrazole ring carbons are influenced by the substituents, with the C3 and C5 carbons generally appearing at a lower field than the C4 carbon.

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| N-CH₃ | 35 - 40 | Singlet | N/A |

| C4 | 105 - 110 | Singlet | N/A |

| C5 | 130 - 135 | Singlet | N/A |

| C3 | 145 - 150 | Quartet | ~35-40 |

| CF₃ | 120 - 125 | Quartet | ~270-280 |

Note: The chemical shifts are approximate and can be influenced by solvent and experimental conditions.

Fluorine-19 NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the CF₃ group in this specific chemical environment. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of an isolated trifluoromethyl group.

| Fluorine Nuclei | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | Singlet |

Note: Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include C-H stretching vibrations for the methyl group and the pyrazole ring, C=N and C=C stretching vibrations within the pyrazole ring, and strong C-F stretching vibrations from the trifluoromethyl group.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic/heterocyclic) | 3100 - 3150 | Medium |

| C-H stretch (aliphatic, -CH₃) | 2950 - 3000 | Medium |

| C=N and C=C stretch (pyrazole ring) | 1500 - 1600 | Medium to Strong |

| C-H bend (-CH₃) | 1400 - 1450 | Medium |

| C-F stretch (-CF₃) | 1100 - 1300 | Strong, often multiple bands |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pathways. For this compound (molar mass: 150.05 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 150.

The fragmentation pattern would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺) or cleavage of the pyrazole ring. The relative abundance of these fragment ions provides structural information. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecule.

| Ion | Expected m/z | Identity |

| 150 | Molecular Ion (M⁺) | [C₅H₅F₃N₂]⁺ |

| 81 | [M-CF₃]⁺ | [C₄H₅N₂]⁺ |

X-ray Crystallography and Solid-State Structure Elucidation

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structures of closely related derivatives, such as 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, have been determined. nih.gov

Definitive Structural Confirmation and Regiochemistry

The synthesis of this compound often yields a mixture of regioisomers, including 1-methyl-5-(trifluoromethyl)-1H-pyrazole. enamine.net The unambiguous assignment of the correct isomer is therefore a critical aspect of its characterization. The distinction between the 3- and 5-substituted isomers is crucial as the position of the trifluoromethyl group significantly influences the molecule's chemical and biological properties. enamine.net

Synthetic strategies starting from precursors like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) can lead to a mixture of these two key regioisomeric building blocks. enamine.net Consequently, their separation and subsequent structural verification are paramount. enamine.net

Definitive structural confirmation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and, where suitable crystals can be obtained, single-crystal X-ray diffraction. mdpi.com In ¹H NMR spectroscopy, the chemical shifts of the protons on the pyrazole ring are highly sensitive to the electronic effects of the substituents. The powerful electron-withdrawing nature of the trifluoromethyl group at the C3 position influences the adjacent C4 and C5 protons differently than if it were at the C5 position, allowing for clear differentiation. Similarly, ¹³C and ¹⁹F NMR provide further evidence of the exact connectivity and electronic environment within the molecule. iucr.org For instance, in derivatives, the structural assignment is supported by a full suite of NMR experiments, including COSY, HMBC, and HMQC, to establish unequivocal atom connectivity. acs.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···F)

The trifluoromethyl group, while generally considered a non-polar substituent, can actively participate in various non-covalent interactions, significantly influencing the crystal packing of its derivatives. X-ray diffraction studies on closely related compounds, such as 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, reveal a network of intermolecular forces. nih.govresearchgate.net

The geometry of these interactions has been precisely determined, as detailed in the table below.

| Interaction (D—H···A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C5—H5B···F3' | 0.96 | 2.55 | 3.185 | 124 |

Table 1: Hydrogen-bond geometry for a C-H···F interaction observed in the crystal structure of 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. nih.gov Data sourced from crystallographic studies.

Furthermore, studies on other complex derivatives of 3-(trifluoromethyl)-1H-pyrazole have identified both intramolecular (Ph)C—H···N and intermolecular (Ph)C—H···F hydrogen bonds. iucr.orgnih.govresearchgate.net The presence of C—H···π-ring interactions has also been noted, highlighting the diverse array of non-covalent forces that contribute to the supramolecular assembly of these molecules. iucr.orgnih.gov The ability of the pyrazole motif to act as a hydrogen-bond acceptor is a key tool in crystal engineering and design. nih.gov

Investigation of Trifluoromethyl Group Disorder in Crystal Structures

This characteristic is explicitly observed in the crystal structure of 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. nih.gov In this structure, the fluorine atoms of the trifluoromethyl group are disordered over two distinct sets of sites. nih.gov The refinement of the crystal structure data revealed the relative occupancy of these two positions.

| Disordered Group | Site 1 Occupancy | Site 2 Occupancy |

|---|---|---|

| Fluorine atoms of CF₃ group | 0.64 (3) | 0.36 (3) |

Table 2: Occupancy ratio for the disordered trifluoromethyl group in the crystal structure of 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. nih.gov This indicates that the CF₃ group exists in two primary conformations within the crystal.

This observed disorder is a critical aspect of the compound's crystallographic characterization. It underscores the dynamic nature of the trifluoromethyl group even in the solid state and must be accurately modeled to achieve a reliable final crystal structure solution. nih.gov The presence of such disorder is not unusual for trifluoromethylated pyrazoles and related heterocycles. researchgate.net

Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Synthetic Transformations

Cyclization Mechanisms in Pyrazole (B372694) Formation

The synthesis of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole ring system can be achieved through several cyclization pathways. A primary and widely employed method involves the condensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with methylhydrazine. nih.govenamine.net For instance, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with methyl hydrazine (B178648) hydrochloride is a key step in a practical, high-yielding synthesis of a regioisomeric mixture of this compound and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. enamine.net The mechanism proceeds through an initial nucleophilic attack of the hydrazine onto one of the carbonyl carbons of the dicarbonyl species, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.

Another powerful approach for constructing the trifluoromethylated pyrazole core is through [3+2] cycloaddition reactions. nih.govacs.org This method utilizes trifluoromethylated 1,3-dipoles, such as in-situ generated trifluoroacetonitrile (B1584977) imines, which react with suitable dipolarophiles like chalcones. nih.govacs.org The reaction initially forms a trans-configured 5-acyl-pyrazoline in a highly regio- and diastereoselective manner. Subsequent aromatization, often achieved by oxidation with reagents like manganese dioxide, yields the desired polysubstituted 3-trifluoromethylpyrazole. nih.govacs.org The solvent can play a crucial role in the final product, with different solvents favoring either the fully substituted pyrazole or a deacylated derivative. nih.govacs.org

Furthermore, intramolecular cyclization of cyclic ketone-derived amines provides an efficient route to trifluoromethylated fused tricyclic pyrazoles. Mechanistic studies suggest the in-situ generation of trifluoromethylated β-diazo ketones as key intermediates via diazotization with tert-butyl nitrite. rsc.org

| Starting Materials | Key Mechanistic Steps | Product | Reference |

| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine | Nucleophilic attack, intramolecular condensation, dehydration | This compound | enamine.net |

| Trifluoroacetonitrile imine and chalcone | [3+2] Cycloaddition, oxidation/aromatization | Polysubstituted 3-trifluoromethylpyrazole | nih.govacs.org |

| Cyclic ketone-derived amines and tert-butyl nitrite | Diazotization, in-situ formation of β-diazo ketone, intramolecular cyclization | Trifluoromethylated fused tricyclic pyrazole | rsc.org |

Nucleophilic Substitution Reaction Pathways

The pyrazole ring, particularly when substituted with an electron-withdrawing trifluoromethyl group, is generally resistant to nucleophilic attack. However, nucleophilic substitution reactions can be facilitated on functional groups attached to the pyrazole core. For example, the synthesis of various 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives involves the initial formation of an ester, which is then hydrolyzed to a carboxylic acid. bibliomed.org This acid can then be coupled with various amines, demonstrating a nucleophilic acyl substitution pathway. bibliomed.org

Lithiation/Electrophilic Trapping Chemistry Mechanisms

The deprotonation of the C-H bonds on the this compound ring, followed by trapping with an electrophile, is a powerful strategy for functionalization. The trifluoromethyl group directs metallation primarily to the C5 position. enamine.netthieme-connect.com The mechanism involves the use of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to abstract a proton, generating a highly reactive pyrazolyl-lithium intermediate. researchgate.netpsu.edu This intermediate can then react with a variety of electrophiles, such as iodine, dimethylformamide (DMF), or boronic esters, to introduce new functional groups at the C5 position. researchgate.netpsu.edu The use of flow reactors has been shown to be effective for the lithiation of this compound, allowing for the synthesis of derivatives containing aldehyde, acid, and boron pinacolate groups. enamine.net

| Position | Reagents | Intermediate | Electrophile | Product | Reference |

| C5 | n-BuLi | 5-Lithio-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Iodine | 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | researchgate.net |

| C5 | LDA/DMF | 5-Lithio-1-methyl-3-(trifluoromethyl)-1H-pyrazole | DMF | This compound-5-carbaldehyde | researchgate.net |

| C5 | n-BuLi | 5-Lithio-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Triisopropyl borate | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid pinacol (B44631) ester | psu.edu |

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental reaction in organometallic chemistry and provides an alternative route to generate organolithium species from halogenated pyrazoles. wikipedia.org This reaction is particularly useful for introducing functionality at positions that are not easily accessed by direct deprotonation. For instance, the introduction of a functional group at the 4th position of the regioisomeric 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be achieved via a bromine-lithium exchange on the corresponding 4-bromo derivative. enamine.net The mechanism involves the reaction of an organolithium reagent, typically n-butyllithium, with the bromo-pyrazole. wikipedia.orgstackexchange.com The equilibrium of this reaction favors the formation of the more stable organolithium species. stackexchange.com The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting lithiated pyrazole can then be trapped with an electrophile. enamine.net

The use of iPrMgCl·LiCl has been shown to facilitate halogen-magnesium exchange reactions under milder conditions, tolerating a broader range of functional groups. clockss.org A combination of i-PrMgCl and n-BuLi can also be employed for selective bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons. nih.gov

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and have been successfully applied to derivatives of this compound. psu.edursc.org This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov

For example, 3-(Trifluoromethyl)-pyrazolylboronic esters, synthesized via lithiation-boronation protocols, readily undergo Suzuki-Miyaura cross-coupling with heteroaryl halides to produce heteroaryl-(trifluoromethyl)pyrazoles in good yields. psu.edu The catalytic cycle is believed to involve oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. In some cases, competing protodeboronation can be observed. psu.edursc.org Microwave-assisted Suzuki-Miyaura reactions have also been shown to be efficient for the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives. nih.govrsc.org

Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,2,3-triazoles. nih.govnih.gov While direct examples involving this compound as a substrate in CuAAC are not extensively detailed in the provided context, the principles of the reaction are well-established and applicable to pyrazole derivatives bearing azide or alkyne functionalities.

The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide from a terminal alkyne and a Cu(I) source. acs.org This copper acetylide then reacts with an azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate, to exclusively form the 1,4-disubstituted triazole product. nih.govacs.org The catalyst significantly accelerates the reaction compared to the uncatalyzed thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers. nih.gov Various copper(I) sources and ligands can be employed to catalyze the reaction under mild conditions. researchgate.netnsf.gov

Influence of the Trifluoromethyl Group on Reaction Selectivity and Efficiency

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing substituent that significantly influences the chemical reactivity and selectivity of the pyrazole ring. nih.gov Its strong inductive effect decreases the electron density of the heterocyclic system, which in turn affects the regiochemistry and efficiency of various chemical transformations. nih.gov This deactivation of the ring can make certain reactions more challenging while simultaneously enabling highly selective functionalization at specific positions.

Directing Effects in Pyrazole Synthesis and Functionalization

The electron-withdrawing nature of the CF₃ group plays a crucial role in determining the outcome of pyrazole ring synthesis. In reactions involving unsymmetrical precursors, the position of the CF₃ group in the final product can be controlled with high regioselectivity. For instance, the reaction of 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones with hydrazines demonstrates this principle effectively. scispace.com The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine.

With phenylhydrazine, the more nucleophilic -NH₂ group attacks the carbon atom at the 3-position of the butenone, leading exclusively to the formation of 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazole. scispace.com Conversely, when methylhydrazine is used, the more nucleophilic -NHMe group initiates the attack, resulting in the selective formation of 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazole. scispace.com This high degree of selectivity is attributed to the irreversible nature of the initial 1,4-addition step, where the nucleophilicity of the hydrazine nitrogen determines the reaction pathway. scispace.com

| Butenone Precursor (Ar) | Hydrazine Reagent | Reaction Time (h) | Major Product Isomer | Yield (%) |

|---|---|---|---|---|

| Phenyl | Phenylhydrazine | 24 | 3-Trifluoromethyl-1,5-diphenyl-1H-pyrazole | 88 |

| Phenyl | Methylhydrazine | 12 | 5-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazole | 95 |

| 4-Methylphenyl | Phenylhydrazine | 24 | 5-(4-Methylphenyl)-3-trifluoromethyl-1-phenyl-1H-pyrazole | 89 |

| 4-Chlorophenyl | Phenylhydrazine | 24 | 5-(4-Chlorophenyl)-3-trifluoromethyl-1-phenyl-1H-pyrazole | 86 |

| 4-Chlorophenyl | Methylhydrazine | 12 | 3-(4-Chlorophenyl)-5-trifluoromethyl-1-methyl-1H-pyrazole | 90 |

Control of Reaction Pathways by Solvent Polarity

The electronic influence of the CF₃ group can also enable solvent-controlled selectivity in post-synthesis modifications. Research on the oxidation of 5-acyl-pyrazolines, formed from the [3+2] cycloaddition of fluorinated nitrile imines and chalcones, reveals a remarkable solvent-dependent outcome. acs.orgnih.gov The initially formed cycloadducts can be aromatized by treatment with manganese dioxide (MnO₂) to yield two distinct classes of 3-trifluoromethylpyrazoles depending on the solvent used. acs.orgnih.gov

When the oxidation is performed in a nonpolar solvent like hexane, the reaction proceeds through a deacylative pathway, affording 1,3,4-trisubstituted pyrazoles with excellent selectivity. acs.orgnih.gov In contrast, conducting the reaction in a polar aprotic solvent such as DMSO favors the preservation of the acyl group, leading to fully substituted pyrazoles. acs.orgnih.gov This divergence highlights how the polarity of the reaction medium can modulate the reactivity of intermediates influenced by the strongly electron-withdrawing CF₃ group.

| Solvent | Temperature (°C) | Product Ratio (Deacylated : Acylated) | Major Product Yield (%) |

|---|---|---|---|

| Hexane | 20 | Predominantly Deacylated | 54 (Deacylated) |

| Hexane | 65 | >99 : 1 | 96 (Deacylated) |

| THF | 20 | Trace Deacylated | - |

| MeCN | 80 | 41 : 59 | - |

| DMSO | 20 | No Deacylated Product | - |

| DMSO | 100 | 18 : 82 | 71 (Acylated) |

Efficiency in Directed Metallation

The CF₃ group also directs lithiation reactions, enabling efficient and regioselective functionalization of the pyrazole core. For this compound, lithiation occurs exclusively at the 5-position. researchgate.netacs.org This high regioselectivity allows for the synthesis of a variety of functionalized derivatives, including aldehydes, acids, and boronates, by trapping the resulting lithium pyrazolide with appropriate electrophiles. researchgate.netenamine.net This strategy has been successfully implemented in flow reactors, demonstrating a practical and high-yielding method for producing key chemical building blocks. researchgate.netacs.orgenamine.net

Applications in Advanced Materials Science

Investigation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Derivatives for Novel Materials

Research has focused on synthesizing and functionalizing this compound to create new materials with specific applications. One notable area of investigation involves the development of specialized sorbents for environmental remediation.

A series of acyclic pyrazole (B372694) derivatives have been prepared through condensation reactions. researchgate.net These derivatives were then covalently immobilized on silica (B1680970) gel, creating a new type of material designed for the recovery of heavy and alkali metal ions from aqueous solutions. researchgate.net These functionalized materials have demonstrated a high affinity and selectivity, particularly for mercury ions. researchgate.net The process of grafting the pyrazole rings onto the silica surface did not negatively impact the material's capacity compared to liquid-liquid extraction methods. researchgate.net

Efficient synthetic strategies have been developed to introduce various functional groups to the this compound core, making it a versatile platform for material design. acs.orgenamine.net These methods allow for the creation of a set of derivatives containing functional groups that can be tailored for different material applications. researchgate.netacs.orgenamine.net

| Functional Group | Potential Application in Materials |

|---|---|

| Aldehyde | Polymer synthesis, surface modification |

| Carboxylic Acid | Coordination polymers, functional coatings |

| Boron Pinacolate | Cross-coupling reactions for polymer synthesis |

| Lithium Sulfinate | Precursor for sulfonyl-containing materials |

| Sulfonyl Chloride | Reactive group for binding to substrates |

Potential for Enhanced Thermal Stability and Chemical Resistance

The presence of the trifluoromethyl (CF3) group in the this compound structure is a key factor in the potential development of materials with enhanced durability. The C-F bond is one of the strongest single bonds in organic chemistry, which contributes significantly to the thermal and chemical stability of fluorinated compounds.

Studies on related energetic materials containing a trifluoromethyl group on a fused azole-azine heterocyclic backbone have shown that the CF3 group is beneficial for thermal stability. semanticscholar.org For instance, a fused triazole-triazine compound containing a CF3 group exhibited excellent thermal stability with a decomposition temperature (Tp) of 300.3 °C. semanticscholar.org This suggests that incorporating the trifluoromethyl-pyrazole moiety into polymers or other materials could significantly increase their resistance to high temperatures.

The general chemical inertness associated with fluorinated compounds also points to the potential for enhanced chemical resistance in materials derived from this compound. A safety data sheet for the related compound 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole indicates that it is stable under normal conditions and its primary incompatibility is with oxidizing agents. fishersci.com This inherent stability is a desirable attribute for materials intended for use in harsh chemical environments.

| Property | Contribution to Material Performance | Supporting Evidence |

|---|---|---|

| High Thermal Stability | Increases the material's operating temperature range and resistance to thermal degradation. | Related CF3-containing heterocycles show high decomposition temperatures (e.g., 300.3 °C). semanticscholar.org |

| Chemical Resistance | Enhances durability in corrosive or reactive environments. | Fluorinated compounds are known for their chemical inertness; related pyrazoles are stable under normal conditions. fishersci.com |

| High Density | Beneficial for applications requiring high-density materials. | The presence of a trifluoromethyl group has been shown to be beneficial to the density of heterocyclic compounds. semanticscholar.org |

Applications in Medicinal Chemistry and Drug Discovery

Utility as Pharmaceutical Intermediates and Building Blocks

1-Methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, are recognized as key intermediates for creating important building blocks in medicinal and agrochemical research. researchgate.netacs.orgenamine.net Their value lies in their utility as a core structure that can be chemically modified to generate a diverse library of compounds for biological screening. researchgate.net The compound is particularly useful as an intermediate in the production of various pharmaceutical chemicals. google.com

Efficient synthetic strategies have been developed to introduce a variety of functional groups onto the this compound ring system. researchgate.netacs.orgenamine.net Methods such as lithiation in a flow reactor allow for the synthesis of a set of derivatives containing aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride groups. researchgate.netacs.orgenamine.net Furthermore, bromination of the pyrazole (B372694) ring can be performed under mild conditions, providing another route for functionalization. researchgate.netacs.orgenamine.net This versatility allows chemists to systematically alter the molecule's properties to enhance its interaction with biological targets.

| Functional Group | Synthetic Method Mentioned | Potential Utility |

|---|---|---|

| Aldehyde | Lithiation | Further modification, synthesis of Schiff bases, reductive amination |

| Carboxylic Acid | Lithiation | Amide bond formation, esterification |

| Boron Pinacolate | Lithiation | Suzuki-Miyaura cross-coupling reactions to form C-C bonds |

| Lithium Sulfinate | Lithiation | Intermediate for sulfonyl chlorides and sulfonamides |

| Sulfonyl Chloride | Lithiation | Synthesis of sulfonamides |

| Bromine | Bromination with NBS | Br-Li exchange for further functionalization, cross-coupling reactions |

Development of Pyrazole Derivatives with Biological Activities

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs. nih.govmdpi.com Derivatives incorporating the this compound scaffold have been investigated for a wide spectrum of pharmacological activities. researchgate.netacademicstrive.com

Pyrazole derivatives are recognized as promising candidates in the development of new anticancer agents. researchgate.netnih.gov The structure-activity relationships of these compounds are highly dependent on the type and position of substitutions on the pyrazole ring. researchgate.net Specifically, trifluoromethyl-containing pyrazoles have been evaluated for their cytotoxic effects against various cancer cell lines. nih.gov For instance, the compound 3-(trifluoromethyl)-5-phenyl-1H-pyrazole displayed moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines. nih.gov Research has focused on developing pyrazole derivatives that can act as inhibitors for targets crucial to cancer cell proliferation, such as EGFR kinase. rsc.orgnih.gov

| Compound Derivative | Cancer Cell Line(s) | Reported Activity | Source |

|---|---|---|---|

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | CFPAC-1 (pancreatic), MCF-7 (breast) | Moderate cytotoxicity (EC50 values of 61.7 µM and 81.48 µM, respectively) | nih.gov |

| 1,3,5-triazine-based pyrazole derivatives | MCF-7 (breast), HepG2 (liver), HCT116 (colorectal) | Moderate to good anticancer activity; potent EGFR-tyrosine kinase inhibition | rsc.org |

| 1-Aryl-1H-pyrazole-fused curcumin (B1669340) analogs | MDA-MB231 (breast), HepG2 (liver) | Potent cytotoxicity (IC50 values from 3.64 to 16.13 µM) | nih.gov |

Derivatives of pyrazole have long been used as nonsteroidal anti-inflammatory drugs. nih.gov The introduction of a trifluoromethyl group is a known strategy in medicinal chemistry to potentially improve pharmacological effects. researchgate.net Research has shown that the position of the trifluoromethyl group on the pyrazole nucleus is strongly associated with the compound's anti-inflammatory activity profile. researchgate.net A specific derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, exhibited optimal anti-inflammatory activity comparable to the reference drugs diclofenac (B195802) sodium and celecoxib. nih.gov

The terms anticancer and antitumor are often used interchangeably in preclinical research. Pyrazole derivatives are considered valuable scaffolds for the design of new antitumor drugs. nih.govmdpi.com Many pyrazole-based compounds have been synthesized and evaluated for their ability to inhibit tumor growth by targeting various biological pathways. researchgate.net For example, pyrazole derivatives have been developed as inhibitors of tubulin polymerization, a key process in cell division, making them promising antitumor agents. nih.gov

The search for new antimicrobial agents has led to the investigation of trifluoromethyl-substituted pyrazole derivatives. informahealthcare.com A series of 1-(5-(4-alkoxy-3-(methylsulfonyl)phenyl)thiophen-2-yl)-5-substituted-3-(trifluoromethyl)-1H-pyrazole derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities. tandfonline.comingentaconnect.com These compounds were tested against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains. tandfonline.com Certain compounds in the series demonstrated notable antimicrobial potential. tandfonline.comingentaconnect.comresearchgate.net

| Compound | Activity Type | Target Organisms | Reported Efficacy |

|---|---|---|---|

| 4-(5-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiophen-2-yl)-2-(methylsulfonyl)phenol | Antibacterial | Escherichia coli, Proteus mirabilis, Bacillus subtilis, Staphylococcus albus | Moderate to good |

| Antifungal | Candida albicans, Aspergillus niger | Moderate to good | |

| 1-methyl-4-(4-(5-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiophen-2-yl)-2-(methylsulfonyl)phenoxy)pyrrolidin-2-one | Antibacterial | E. coli, P. mirabilis, B. subtilis, S. albus | Moderate to good |

| Antifungal | C. albicans, A. niger | Moderate to good |

Strategies for Modulating Biological Activity through Functional Group Introduction

The biological activity of pyrazole derivatives can be fine-tuned by the strategic introduction of various functional groups. researchgate.net Understanding the structure-activity relationships (SAR) is critical for the rational design of compounds with desired biological activities. researchgate.net The ability to readily functionalize the this compound core at different positions allows for systematic exploration of its chemical space. researchgate.netacs.orgenamine.net

Key strategies for modulating activity include:

Substitution at Carbon and Nitrogen Positions: Substituents at the C4, C5, and N1 positions of the pyrazole ring can significantly affect the molecule's reactivity and biological profile. researchgate.net For instance, attaching different aryl groups can influence anticancer potency, while the introduction of thiophene (B33073) moieties has been linked to antimicrobial effects. researchgate.nettandfonline.com

Altering Physicochemical Properties: The introduction of specific functional groups can modulate the electronic characteristics, hydrophobicity, and steric profile of the molecule. researchgate.net Balancing hydrophobic groups (like phenyl) and hydrophilic groups (like hydroxyl or amino) can influence a compound's solubility and membrane permeability, which are key pharmacokinetic properties. researchgate.net

Bioisosteric Replacement: The trifluoromethyl group itself is often used as a bioisostere for other groups, like a methyl or chloro group, to enhance metabolic stability and binding affinity. The strategic placement of this group on the pyrazole ring is a crucial first step in developing active compounds. researchgate.net

The development of practical synthetic methods to introduce groups such as aldehydes, carboxylic acids, and boronates onto the this compound scaffold is essential. researchgate.netacs.orgenamine.net These functionalized intermediates serve as versatile platforms for creating large libraries of derivatives, accelerating the discovery of new drug candidates with tailored biological activities. researchgate.netresearchgate.net

Applications in Agrochemical Research

Role as Agrochemical Intermediates and Building Blocks

1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a key intermediate and a versatile building block in the synthesis of advanced agrochemicals. royal-chem.comrajpub.com Its structural framework is a common motif in potent fungicides, herbicides, and insecticides, contributing significantly to their biological activity. royal-chem.comwww.gov.br The presence of the trifluoromethyl (CF3) group is particularly important, as it can enhance the efficacy, metabolic stability, and binding affinity of the final active ingredient. royal-chem.comwww.gov.br

The compound and its derivatives, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, are vital raw materials for producing pesticide intermediates. nih.gov For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is an essential precursor in the synthesis of the herbicide pyroxasulfone. google.com The development of practical and high-yielding synthetic methods for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been a focus of chemical research, enabling the creation of diverse building blocks with functional groups like aldehydes, acids, and sulfonyl chlorides for further chemical modifications. rajpub.com This versatility allows chemists to design and synthesize novel molecules with tailored properties for specific crop protection needs. royal-chem.com

Development of Pyrazole (B372694) Derivatives for Crop Protection

The pyrazole ring system, particularly when substituted with a trifluoromethyl group, is a foundational element in the development of numerous crop protection agents. www.gov.br Extensive research has been dedicated to synthesizing and evaluating derivatives of this compound for various agrochemical applications.

Derivatives of this compound have shown significant promise as fungicides for controlling plant diseases. A notable class of these derivatives is pyrazole-4-carboxamides.

Research has demonstrated the synthesis and in vitro antifungal activity of a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives against several key phytopathogenic fungi. Bioassays revealed that some of these compounds exhibit moderate to good fungicidal activities. For example, compounds designated as 6a , 6b , and 6c displayed inhibition rates of over 50% against Gibberella zeae at a concentration of 100 µg/mL, which was superior to the performance of commercial fungicides carboxin and boscalid under the same conditions. The inhibition rates of compound 6a were 73.2% against G. zeae, 53.5% against Fusarium oxysporum, and 48.7% against Cytospora mandshurica. Further studies determined the EC50 values of compound 6b to be 81.3 µg/mL against G. zeae, 97.8 µg/mL against F. oxysporum, and 176.5 µg/mL against C. mandshurica. These findings highlight the potential of this class of compounds in developing new fungicides.

| Compound | Inhibition Rate vs. Gibberella zeae (%) | Inhibition Rate vs. Fusarium oxysporum (%) | Inhibition Rate vs. Cytospora mandshurica (%) |

|---|---|---|---|

| 6a | 73.2 | 53.5 | 48.7 |

| 6b | >50 | - | - |

| 6c | >50 | - | - |

| Carboxin (Commercial Fungicide) | 56.3 | 23.6 | - |

| Boscalid (Commercial Fungicide) | 35.9 | 4.3 | 3.4 |

The this compound scaffold is integral to the creation of effective herbicides. royal-chem.com As previously mentioned, its derivative, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is a key intermediate in the production of pyroxasulfone, a pre-emergence herbicide used for controlling grass and broadleaf weeds. nih.govgoogle.com

Beyond this, research into other derivatives has yielded compounds with significant herbicidal properties. A series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles demonstrated excellent herbicidal activities at a concentration of 100 mg/L. One particular compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine , not only showed bleaching activity against green weeds but also exhibited excellent post-emergence herbicidal effects against Digitaria sanguinalis L. in greenhouse trials at a dosage of 750 g a.i. ha−1. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrazole ring play a crucial role in determining the herbicidal efficacy. For instance, derivatives with a 2,2,2-trifluoroethyl group at the 1-position of the pyrazole ring showed better inhibition than those with a phenyl group.

| Weed Species | Inhibition (%) |

|---|---|

| Brassica campestris L. | 65 |

| Amaranthus retroflexus L. | 70 |

| Portulaca oleracea L. | 55 |

| Pennisetum alopecuroides L. | 75 |

| Echinochloa crus-galli L. | 80 |

| Digitaria sanguinalis L. | 95 |

*Compound 6d: 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine

Pyrazole derivatives are well-established in the field of insecticides, with fipronil being a prominent example. Research has also been conducted on derivatives of this compound for their insecticidal properties.

Studies on novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide and 4,5-dihydrooxazole moieties have demonstrated good activities against various insect pests. Specifically, certain compounds showed high efficacy against the bean aphid (Aphis craccivora). At a concentration of 200 mg kg⁻¹, compounds Ic , Id , and IIf achieved a 95% mortality rate, while compound Ie reached 100% mortality against the bean aphid. These results indicate the potential of these pyrazole derivatives as leading structures for the development of new insecticides targeting aphids and other pests.

| Compound | Mortality Rate (%) |

|---|---|

| Ic | 95 |

| Id | 95 |

| Ie | 100 |

| IIf | 95 |

Plant-parasitic nematodes pose a significant threat to crop yields, and pyrazole derivatives have been investigated as a potential solution. A series of novel chiral fluorinated pyrazole carboxamides derived from a trifluoromethylpyrazole structure were designed and synthesized to evaluate their effectiveness against root-knot nematodes (Meloidogyne incognita).

The bioassay results from these studies were promising, indicating that some of the synthesized compounds exhibited good control efficacy against the tomato root-knot nematode disease caused by M. incognita. While some of these fluorine-containing pyrazole carboxamides showed weak fungicidal activity, their nematocidal performance was noteworthy, establishing them as a promising class of compounds for the development of new nematicides.

The application of pyrazole derivatives extends to the regulation of plant growth. While specific research focusing on derivatives of this compound for this purpose is not as extensive as for other agrochemical applications, the broader class of pyrazole compounds has been shown to possess plant growth regulant properties.

Studies have demonstrated that certain pyrazole derivatives can act as effective substitutes for the natural plant hormone auxin IAA, regulating various morphometric and biochemical parameters in wheat seedlings. Application of these derivatives at very low concentrations led to an increase in the number and length of roots, as well as the content of photosynthetic pigments in the leaves. Substituted pyrazole compounds have also been the subject of patents for their use as plant growth regulants. This established activity within the pyrazole chemical class suggests a potential avenue for the future development of this compound derivatives as specialized plant growth regulators.

Structure Activity Relationship Sar Studies

Influence of Trifluoromethyl Substitution on Biological Efficacy and Pharmacological Profiles

The incorporation of a trifluoromethyl (CF3) group into the pyrazole (B372694) scaffold, specifically at the 3-position as seen in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and its derivatives, profoundly influences the molecule's biological and pharmacological properties. The CF3 group is a key feature in many pharmacologically active molecules due to its unique physicochemical characteristics. researchgate.netmdpi.com

The trifluoromethyl group significantly enhances the lipophilicity of molecules, which can facilitate permeability across biological membranes. mdpi.com This property is crucial for a drug candidate's ability to reach its target site. Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com This stability can protect the molecule from rapid degradation by metabolic enzymes, a strategy often used to increase the half-life of a drug. mdpi.com

In the context of anti-inflammatory agents, the trifluoromethyl group is critical for both potency and selectivity. For instance, in the structure of Celecoxib, a selective COX-2 inhibitor, the 3-trifluoromethyl group on the pyrazole ring is credited with providing superior selectivity and potency compared to non-fluorinated or other halogenated analogs. wikipedia.org Studies on various 3-trifluoromethylpyrazole derivatives have shown them to be effective anti-inflammatory agents, with their activity linked to the ability to bind to the active site of the COX-2 enzyme. nih.gov The strong electron-withdrawing nature of the CF3 group influences the electronic environment of the pyrazole ring, which in turn can enhance binding affinity to biological targets. mdpi.com

Research into pyrazole analogues as potential store-operated calcium entry (SOCE) inhibitors also highlights the role of trifluoromethyl substitution. By comparing pyrazole platforms with and without CF3 groups, studies have been able to evaluate the impact of this substitution on the inhibition of calcium channels, which are important in various cellular processes. nih.gov The presence of the CF3 group often leads to more potent biological activity, as demonstrated in various classes of bioactive pyrazoles, including insecticides and plant growth regulators. researchgate.net

| Feature | Influence of Trifluoromethyl Group | Source(s) |

| Lipophilicity | Increases, potentially enhancing membrane permeability. | mdpi.com |

| Metabolic Stability | Increases due to the high strength of the C-F bond. | mdpi.com |

| Binding Affinity | Can be enhanced due to the group's electron-withdrawing nature. | mdpi.com |

| Biological Activity | Often leads to superior potency and selectivity (e.g., COX-2 inhibition). | wikipedia.orgnih.gov |

Impact of Pyrazole Ring Substitution Patterns on Bioactivity

The biological activity of pyrazole derivatives, including those containing a 1-methyl-3-(trifluoromethyl) core, is highly dependent on the substitution pattern around the pyrazole ring. The nature and position of various substituents at the N1, C4, and C5 positions can dramatically alter the compound's efficacy and target selectivity. nih.govresearchgate.net

For selective COX-2 inhibitors like Celecoxib, specific substitutions are required for activity. A para-sulfamoylphenyl or 4-(methylsulfonyl)phenyl group at the N1 position of the pyrazole is considered essential for COX-2 inhibition. wikipedia.org The substituent at the C5 position also plays a role; for example, a 4-methylphenyl group is associated with low steric hindrance, which helps to maximize potency. wikipedia.org

In the development of inhibitors for meprin α and β, structure-activity relationship (SAR) studies of 3,4,5-substituted pyrazoles revealed that even minor changes can affect inhibitory activity. While a 3,5-diphenylpyrazole (B73989) showed high activity, introducing different groups at these positions, such as methyl or benzyl, led to a decrease in activity. nih.gov This indicates that the size and nature of the substituents at the C3 and C5 positions are critical for optimal interaction with the target enzyme.

SAR studies on hydroxy-trifluoromethylpyrazolines as inhibitors of store-operated Ca2+ entry (SOCE) showed that small, lipophilic substituents on the terminal benzene (B151609) rings attached to the pyrazole core improved activity. nih.govuq.edu.au This suggests that lipophilicity and steric factors of the substituents are key determinants of bioactivity. Furthermore, research on N-(trifluoromethyl)phenyl substituted pyrazoles has led to the discovery of potent antimicrobial agents effective against antibiotic-resistant Gram-positive bacteria. rsc.org The specific substitution pattern on the N-phenyl ring was crucial for their antibacterial efficacy and low toxicity to human cells. rsc.org

The following table summarizes the impact of different substitution patterns on the bioactivity of trifluoromethyl-pyrazole derivatives based on various studies.

| Position | Substituent Type | Impact on Bioactivity | Target/Activity | Source(s) |

| N1 | para-Sulfamoylphenyl | Essential for high potency | COX-2 Inhibition | wikipedia.org |

| C5 | 4-Methylphenyl | Low steric hindrance, maximizes potency | COX-2 Inhibition | wikipedia.org |

| C3/C5 | Phenyl groups | High inhibitory activity | Meprin α Inhibition | nih.gov |

| C3/C5 | Methyl or Benzyl groups | Decreased inhibitory activity | Meprin α Inhibition | nih.gov |

| Various | Small, lipophilic groups | Improved activity | SOCE Inhibition | nih.govuq.edu.au |

| N-Phenyl | Trifluoromethylphenyl | Potent antimicrobial activity | Antibacterial | rsc.org |

Comparative Analysis of Biological Activities with Non-Fluorinated Analogs

Direct comparisons between trifluoromethylated pyrazoles and their non-fluorinated counterparts consistently demonstrate the significant role of fluorine in enhancing biological activity. The substitution of a methyl (CH3) group with a trifluoromethyl (CF3) group can lead to substantial improvements in potency, selectivity, and pharmacokinetic properties.

In the development of selective COX-2 inhibitors, a comparative analysis showed that a trifluoromethyl group at the 3-position of the pyrazole ring provides superior selectivity and potency compared to a methyl substitution. wikipedia.org This enhancement is attributed to the electronic properties and steric profile of the CF3 group, which allows for more favorable interactions within the active site of the COX-2 enzyme.

Similarly, research on the synthesis of indenopyrazoles involved a comparative examination of a trifluoromethylated compound and its non-fluorinated analog (containing a COCH3 group instead of a COCF3 group). mdpi.com Although the primary focus was on synthetic selectivity, this comparison underscores the differences in reactivity and chemical properties imparted by the CF3 group versus a CH3 group. The electron-donating methyl group makes the adjacent carbonyl less prone to nucleophilic attack compared to the strongly electron-withdrawing trifluoromethyl group. mdpi.com

The following table provides a comparative overview of the observed activities.

| Compound Class | Fluorinated Analog (with -CF3) | Non-Fluorinated Analog (with -CH3) | Observed Difference | Biological Target | Source(s) |

| COX-2 Inhibitors | Superior selectivity and potency | Lower selectivity and potency | CF3 group enhances binding and efficacy. | COX-2 Enzyme | wikipedia.org |

| SKF-96365 Analogs | Modified SOCE inhibition profile | Baseline SOCE inhibition profile | The CF3 group alters the interaction with calcium channels. | Store-Operated Calcium Entry (SOCE) | nih.gov |

| Indenopyrazoles | Higher reactivity at adjacent carbonyl | Lower reactivity at adjacent carbonyl | CF3 is strongly electron-withdrawing vs. CH3 being electron-donating. | Synthetic Precursors | mdpi.com |

Theoretical and Computational Investigations

Computational Modeling of Molecular Structure and Conformation

In this analogue, the pyrazole (B372694) ring is planar, a characteristic feature of aromatic systems. The bond lengths and angles are within the normal ranges for pyrazole derivatives. It is expected that 1-Methyl-3-(trifluoromethyl)-1H-pyrazole would also adopt a planar pyrazole ring conformation. The methyl group attached to the N1 nitrogen and the trifluoromethyl group at the C3 position will have specific orientations relative to the ring.

Density Functional Theory (DFT) is a common computational method used to optimize the geometry of such molecules. A typical DFT calculation, for instance at the B3LYP/6-311+G(d,p) level of theory, would provide precise predictions of bond lengths, bond angles, and dihedral angles. These calculations would likely confirm the planarity of the pyrazole ring and predict the rotational barrier of the methyl and trifluoromethyl groups.

Table 1: Predicted Bond Parameters of a Pyrazole Ring (General) Note: These are representative values for a pyrazole ring and would be refined in a specific calculation for this compound.

| Parameter | Typical Value |

| N1-N2 bond length | ~1.35 Å |

| N2-C3 bond length | ~1.33 Å |

| C3-C4 bond length | ~1.42 Å |

| C4-C5 bond length | ~1.36 Å |

| C5-N1 bond length | ~1.34 Å |

| N1-N2-C3 bond angle | ~112° |

| N2-C3-C4 bond angle | ~105° |

| C3-C4-C5 bond angle | ~106° |

| C4-C5-N1 bond angle | ~105° |

| C5-N1-N2 bond angle | ~112° |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic nature of a molecule, which in turn governs its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO is the outermost orbital containing electrons and its energy level is related to the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and its energy level indicates the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, indicating that this is the primary site for electrophilic attack. The LUMO is also often located on the ring. The introduction of a strong electron-withdrawing group like the trifluoromethyl (CF3) group is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity profile.